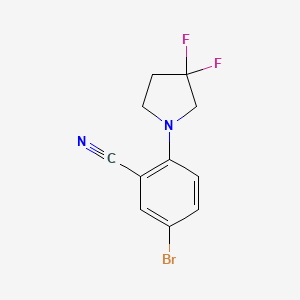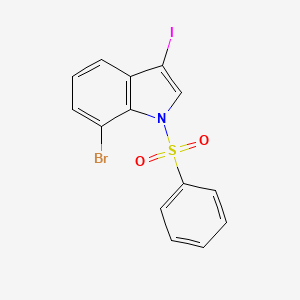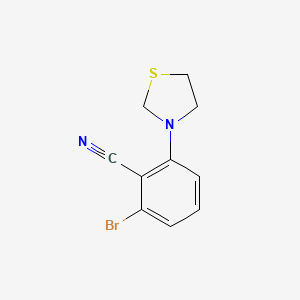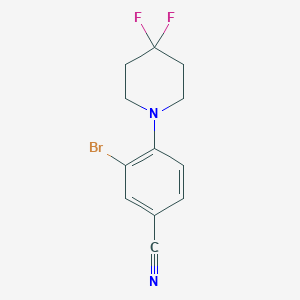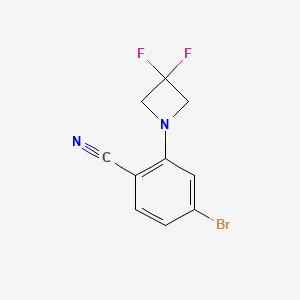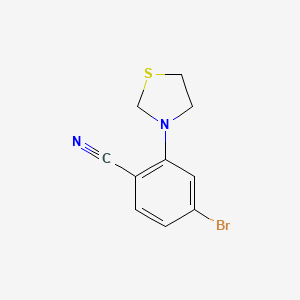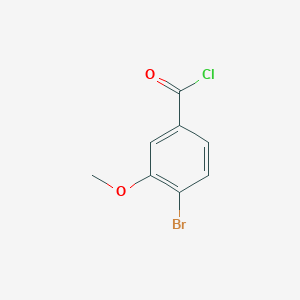
4-Bromo-3-methoxybenzoyl chloride
Descripción general
Descripción
4-Bromo-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO2 . It has a molecular weight of 249.49 . It is commonly used in life science research .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methoxybenzoyl chloride consists of a benzene ring substituted with a bromo group, a methoxy group, and a carbonyl chloride group .Physical And Chemical Properties Analysis
4-Bromo-3-methoxybenzoyl chloride is a solid or semi-solid substance at room temperature . .Aplicaciones Científicas De Investigación
Application in Photodynamic Therapy
- Photodynamic Therapy for Cancer : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of compounds synthesized from derivatives of 4-Bromo-3-methoxybenzoyl chloride in photodynamic therapy, particularly for cancer treatment. The compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Application in Chromatography
- Fluorescent Derivatization for Chromatography : Tsuruta and Kohashi (1987) developed fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, utilizing derivatives like 3-(2-phthalimidyl)-4-methoxybenzoyl chloride. These reagents are useful in thin-layer and high-performance liquid chromatography for separating and detecting specific compounds (Tsuruta & Kohashi, 1987).
Application in Solvolysis Studies
- Studying Solvolysis Mechanisms : Liu, Duann, and Hou (1998) investigated the solvolysis of 4-methoxybenzyl chloride, a compound structurally similar to 4-Bromo-3-methoxybenzoyl chloride. Their research contributes to understanding the solvolysis mechanisms in different solvents, which is crucial in organic synthesis and pharmaceutical applications (Liu, Duann, & Hou, 1998).
Application in Microemulsion Studies
- Microemulsion Reactivity : Fernández, García‐Río, Godoy, and Leis (2003) conducted a kinetic study on the solvolysis of benzoyl halides including 4-methoxybenzoyl chloride in microemulsions. This research provides insights into the behaviors of similar compounds in microemulsions, which is valuable in developing advanced drug delivery systems (Fernández, García‐Río, Godoy, & Leis, 2003).
Application in Pharmaceutical Synthesis
- Antitumor Activity of Derivatives : Murali, Sparkes, and Prasad (2017) synthesized derivatives of 4-methoxybenzoyl, akin to 4-Bromo-3-methoxybenzoyl chloride, and found promising in vitro antitumor activity. This indicates the potential of such derivatives in the development of new anticancer drugs (Murali, Sparkes, & Prasad, 2017).
Application in Polymer Science
- Synthesis of Poly(ester—amide)s : Kricheldorf and Loehden (1995) researched the synthesis of poly(ester—amide)s derived from compounds including 4-acetoxy-3-methoxybenzoyl chloride. Such research is vital for the development of new polymeric materials with specific properties (Kricheldorf & Loehden, 1995).
Application in Organic Chemistry
- Organic Synthesis Studies : Several studies have focused on the synthesis and reactions of derivatives related to 4-Bromo-3-methoxybenzoyl chloride. For example, Swamy et al. (2020) worked on synthesizing dihydrofuran carbonitrile derivatives, providing valuable insights into organic synthesis methodologies (Swamy, Krishnakumar, Srinivasan, Sivakumar, & Kumar, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBXIGBKXBWIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methoxybenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-1-[2-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406251.png)



